molecular formula C9H7ClN2S B6163284 4-chloro-N-phenyl-1,3-thiazol-2-amine CAS No. 912969-54-1

4-chloro-N-phenyl-1,3-thiazol-2-amine

Cat. No.: B6163284
CAS No.: 912969-54-1
M. Wt: 210.7
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Description

4-Chloro-N-phenyl-1,3-thiazol-2-amine is a synthetic organic compound featuring a 1,3-thiazole core, a privileged scaffold in medicinal chemistry. This structure is characterized by a chloro-substituted thiazole ring linked to an aniline group via an amino bridge. The 1,3-thiazole ring is a key structural component in numerous bioactive molecules and approved drugs, underscoring its high value in biochemical research . Compounds based on the 1,3-thiazol-2-amine skeleton are extensively investigated for their potential as anticancer agents. Structural analogs, particularly those with specific aryl substitutions, have demonstrated significant antiproliferative activity against various human cancer cell lines by acting as tubulin polymerization inhibitors . These inhibitors bind to the colchicine site on tubulin, disrupting microtubule dynamics, arresting the cell cycle at the G2/M phase, and ultimately inducing apoptosis . The presence of halogen and aryl substituents on this core structure is a common strategy in drug discovery to optimize binding affinity and pharmacokinetic properties. As such, 4-Chloro-N-phenyl-1,3-thiazol-2-amine serves as a versatile chemical building block for synthesizing novel derivatives and a critical starting material for researchers exploring new therapeutic candidates in oncology and other disease areas. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

912969-54-1

Molecular Formula

C9H7ClN2S

Molecular Weight

210.7

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 4-chloro-N-phenyl-1,3-thiazol-2-amine typically involves the reaction of 4-chlorothiocarbanilide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

4-chloro-N-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-N-phenyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological activity of thiazol-2-amine derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Key Structural Features Biological Activity
4-Chloro-N-phenyl-1,3-thiazol-2-amine Cl (C4), Ph-NH (C2) Chlorine (electron-withdrawing), phenyl Data limited; inferred from analogs
10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) 2,4-OMe (A-ring), 4-OMe (B-ring) Three aromatic rings, sp³ amino linker Tubulin inhibition (IC₅₀: 0.36–0.86 μM)
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine 3-Cl-2-Me-Ph, 4-F-Ph Halogenated aryl groups Antibacterial activity
4-(4-Chlorophenyl)-N,N-bis(triazolylmethyl)thiazol-2-amine 4-Cl-Ph, triazolylmethyl groups Bulky triazole substituents Anti-inflammatory
SSR125543A (CRF1 antagonist) Complex poly-substituted aryl Multiple substituents (Cl, OMe, CF₃) CRF1 receptor antagonism (pKᵢ: 8.73–9.08)
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) substituents, as in 10s , enhance tubulin polymerization inhibition, likely due to improved binding to the colchicine site . In contrast, chloro substituents (electron-withdrawing) are associated with antibacterial activity or receptor antagonism .
  • Aromatic Ring Count : Compounds with three aromatic rings (e.g., 10s ) show higher antiproliferative activity than those with two, suggesting enhanced hydrophobic interactions with tubulin .

Pharmacological Activity Profiles

Anticancer Activity:
  • 10s demonstrates potent antiproliferative effects (IC₅₀: 0.36–0.86 μM) in gastric (SGC-7901), lung (A549), and fibrosarcoma (HT-1080) cell lines. It inhibits tubulin polymerization and induces G2/M phase arrest, mimicking combretastatin A-4 (CA-4) .
  • Chloro-substituted analogs (e.g., 10c, 10d) show moderate activity (IC₅₀: μM range), indicating that chloro groups alone are insufficient for high potency in this context .
Antimicrobial Activity:
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine exhibits antibacterial properties, though specific MIC values are unreported . Fluorine and chlorine may enhance membrane penetration or target binding.
Central Nervous System (CNS) Targets:
  • SSR125543A, a poly-substituted thiazol-2-amine, acts as a CRF1 receptor antagonist (ID₅₀: 1–5 mg/kg in vivo). Its chloro and trifluoromethyl groups likely contribute to receptor affinity and brain penetration .

Structure-Activity Relationship (SAR) Trends

Position of Substituents :

  • Methoxy groups at 2,4-positions (A-ring) and 4-position (B-ring) in 10s maximize tubulin binding .
  • Chloro at C4 of thiazole (as in the target compound) may favor alternative targets (e.g., kinases or GPCRs) due to steric and electronic effects.

Fluorine in 4-fluorophenyl analogs enhances antibacterial activity, possibly via altered electron distribution .

Hybrid Scaffolds :

  • Triazolylmethyl derivatives (e.g., 4o) exhibit anti-inflammatory activity, highlighting the scaffold’s adaptability to diverse targets .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-phenyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors like 4-chloroaniline with brominated thiazole derivatives under basic conditions. A common method uses potassium carbonate in dimethylformamide (DMF) at elevated temperatures to facilitate cyclization . Optimization includes solvent selection (e.g., DMF for high polarity), temperature control (80–100°C), and stoichiometric ratios of reactants. Purity is verified via thin-layer chromatography (TLC) and recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing 4-chloro-N-phenyl-1,3-thiazol-2-amine?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments (e.g., δ 7.2–7.8 ppm for phenyl protons) .
  • Infrared (IR) Spectroscopy: Identifies functional groups like C=N (1620–1640 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
  • Mass Spectrometry (MS): Determines molecular weight (e.g., m/z 226.73 for [M+H]⁺) and fragmentation patterns .

Q. How can solubility and purification challenges be addressed for this compound?

Solubility in polar aprotic solvents (e.g., DMSO, DMF) is moderate but poor in water. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) improves yield and purity .

Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL software (part of the SHELX suite) refines atomic positions and intermolecular interactions (e.g., C–H···Cl packing) . Data collection requires high-resolution crystals and synchrotron radiation for accurate β-angle determination (e.g., β = 91.97° in monoclinic systems) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Modify substituents on the thiazole ring (e.g., 4-methyl or 4-ethyl groups) or phenyl ring (e.g., nitro or chloro substituents) to assess impacts on biological activity. For example:

  • Anticancer activity: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance interactions with kinase targets .
  • Antimicrobial activity: Alkyl chains (e.g., propyl) improve membrane permeability .

Q. What computational approaches predict binding modes and pharmacokinetic properties?

  • Molecular Docking: Use AutoDock Vina to simulate interactions with targets like EGFR (PDB ID: 1M17). Focus on hydrogen bonding with thiazole nitrogen and hydrophobic contacts with chloro-phenyl groups .
  • QSAR Modeling: Apply Gaussian-based DFT calculations to correlate logP values with cytotoxicity (e.g., IC₅₀) .

Q. How should contradictory biological activity data be resolved?

Contradictions may arise from assay variability (e.g., MTT vs. resazurin assays). Standardize protocols:

  • Use triplicate experiments with positive controls (e.g., doxorubicin for anticancer assays).
  • Validate via orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3 activation) .

Q. What mechanistic insights can be gained from studying reaction intermediates?

Trapping intermediates (e.g., via low-temperature NMR) reveals cyclization pathways. For example, identify thiourea intermediates in Hantzsch thiazole synthesis using LC-MS . Kinetic studies (e.g., Arrhenius plots) determine rate-limiting steps .

Q. How do biophysical interactions (e.g., protein binding) influence activity?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) to serum albumin or target enzymes. For instance, hydrophobic interactions with BSA correlate with prolonged half-life .

Q. What strategies enhance synergistic effects in combination therapies?

Screen combinatorial libraries with FDA-approved drugs (e.g., cisplatin) using Chou-Talalay synergy indices. For example, 4-chloro-N-phenyl-1,3-thiazol-2-amine + paclitaxel shows additive effects in MCF-7 cells (CI = 0.92) .

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